molecular formula C18H13BrClN3O4S2 B2875054 N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 931942-63-1

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2875054
CAS No.: 931942-63-1
M. Wt: 514.79
InChI Key: RJLNLUAKQWDHDL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a sulfonamide-containing heterocyclic compound featuring a pyrimidinone core substituted with a 3-chlorophenylsulfonyl group at position 5 and a thioacetamide moiety at position 2. The molecule also includes a 2-bromophenyl group attached via the acetamide nitrogen.

The synthesis of such compounds typically involves multi-step reactions, including sulfonation, nucleophilic substitution, and coupling reactions. For example, analogous sulfonamide derivatives are synthesized via sulfonyl chloride intermediates (e.g., 5-bromofuran-2-sulfonyl chloride) and subsequent condensation with amines or thiols .

Properties

CAS No.

931942-63-1

Molecular Formula

C18H13BrClN3O4S2

Molecular Weight

514.79

IUPAC Name

N-(2-bromophenyl)-2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H13BrClN3O4S2/c19-13-6-1-2-7-14(13)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-5-3-4-11(20)8-12/h1-9H,10H2,(H,22,24)(H,21,23,25)

InChI Key

RJLNLUAKQWDHDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)Br

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 2-bromophenyl acetamide, followed by the introduction of the dihydropyrimidinyl group through a cyclization reaction. The final step involves the sulfonylation of the compound with 3-chlorophenyl sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring.

Scientific Research Applications

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidinone sulfonamides with variations in substituents on the phenyl and sulfonyl groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Features Potential Implications
N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide (Target) - 2-bromophenyl
- 3-chlorophenylsulfonyl
Electron-withdrawing groups (Br, Cl) enhance stability and binding affinity. Likely antimicrobial activity due to sulfonamide and pyrimidinone motifs .
N-(3-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide - 3-bromophenyl
- 3-chloro-4-methoxybenzenesulfonyl
Methoxy group increases solubility; Cl and Br enhance electrophilicity. Improved pharmacokinetics due to methoxy group; potential for CNS penetration.
N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide - 2-chlorophenyl
- 4-methylphenylsulfonyl
Methyl group introduces steric hindrance; Cl maintains reactivity. Reduced metabolic degradation but possibly lower binding efficiency.

Key Observations

Substituent Position Effects: The position of bromine on the phenyl ring (2- vs. 3-) influences electronic and steric properties. The 3-chlorophenylsulfonyl group in the target compound vs. the 4-methylphenylsulfonyl group in highlights how sulfonyl substituents modulate electron density and steric bulk, impacting solubility and target binding .

Functional Group Modifications :

  • The addition of a methoxy group in the 3-chloro-4-methoxybenzenesulfonyl analog likely enhances solubility and bioavailability compared to the target compound’s purely halogenated sulfonyl group.
  • Replacement of bromine with chlorine (as in ) reduces molecular weight and may alter lipophilicity, affecting membrane permeability.

Biological Activity :

  • While specific activity data for the target compound are absent in the evidence, analogs like and suggest that such compounds are screened for antimicrobial or enzyme inhibitory roles. The presence of sulfonyl and thioacetamide groups is critical for hydrogen bonding and covalent interactions with biological targets .

Synthetic Challenges :

  • The synthesis of these compounds requires precise control over sulfonation and coupling steps. For example, the use of chlorosulfonic acid in generating sulfonyl chlorides (as in ) demands careful temperature regulation to avoid side reactions.

Biological Activity

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A bromophenyl moiety.
  • A dihydropyrimidine core with a sulfonyl group.
  • An acetamide functional group.

This structural diversity contributes to its interaction with various biological targets.

Research indicates that the compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes. This inhibition can lead to altered acid-base balance in cells, affecting tumor growth and metastasis .
  • Anticancer Properties : Studies have demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing thiadiazole and sulfonamide groups have shown promising anticancer activity by inducing apoptosis in cancer cells .
  • Targeting Protein Degradation : The compound may function as a bifunctional ligand that recruits target proteins to E3 ubiquitin ligases for degradation, a mechanism utilized in targeted cancer therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HEK 29315.0
BT474 (Breast)8.5
NCI-H226 (Lung)12.0
PC3 (Prostate)22.19
SKNMC (Neuroblastoma)5.41

These results indicate that the compound has varying degrees of potency across different cancer types, with the SKNMC line showing the highest sensitivity.

Case Studies

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Thiadiazole Derivatives : A study highlighted the anticancer effects of thiadiazole derivatives which share structural similarities with this compound. These compounds exhibited significant growth inhibition in treated cell lines .
  • Mechanistic Insights : Research focusing on the mechanism revealed that these compounds can modulate apoptosis pathways and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

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